molecular formula C20H17ClN2O4 B7741592 3-{[7-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid

3-{[7-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid

Katalognummer: B7741592
Molekulargewicht: 384.8 g/mol
InChI-Schlüssel: UVPOKJQLRKOXRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-{[7-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid is a synthetically derived quinoline-based compound of significant interest in medicinal chemistry and biochemical research. Its molecular architecture, featuring a chlorinated and methylated quinoline core linked to a benzoic acid moiety via an amino bridge, suggests potential as a versatile scaffold for the development of small-molecule inhibitors. Quinoline derivatives are extensively investigated for their ability to interact with a variety of enzymatic targets, particularly kinases and other ATP-binding proteins. Research into structurally analogous compounds indicates that this class of molecules can exhibit potent and selective inhibitory activity . This compound is primarily valued as a key intermediate or a novel chemical probe for studying intracellular signaling pathways, with potential applications in oncology research for targeting dysregulated cell proliferation. Its carboxylic acid functional group provides a handle for further chemical modification, such as conjugation or salt formation, enabling the synthesis of more complex derivatives for structure-activity relationship (SAR) studies. Researchers utilize this compound to explore novel mechanisms of action and to develop next-generation therapeutic candidates in a strictly controlled laboratory setting.

Eigenschaften

IUPAC Name

3-[(7-chloro-3-ethoxycarbonyl-8-methylquinolin-4-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c1-3-27-20(26)15-10-22-17-11(2)16(21)8-7-14(17)18(15)23-13-6-4-5-12(9-13)19(24)25/h4-10H,3H2,1-2H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPOKJQLRKOXRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC3=CC=CC(=C3)C(=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Quinoline Core Construction

The quinoline scaffold is typically synthesized via the Skraup reaction or Doebner-Miller cyclization , though substituted precursors may require alternative approaches. For 7-chloro-8-methylquinoline, chlorination and methylation are introduced early in the synthesis. A preferred method involves:

  • Friedel-Crafts acylation of substituted anilines to install the methyl group.

  • Electrophilic chlorination using sulfuryl chloride (SO₂Cl₂) under controlled conditions.

Ethoxycarbonyl Group Installation

Position 3 functionalization is achieved through esterification of a pre-existing carboxylic acid or via Ullmann-type coupling . Ethyl chloroformate reacts with hydroxyl or amino groups on the quinoline under basic conditions (e.g., NaOH, 20°C). Yield optimization (82%) is reported using sodium hydroxide as a base.

Coupling with 3-Aminobenzoic Acid

The final step involves nucleophilic aromatic substitution (NAS) at position 4 of the quinoline. Activation of the quinoline with a leaving group (e.g., chloro) enables reaction with 3-aminobenzoic acid in polar aprotic solvents (DMF, DMSO) under reflux. Triethylamine is often employed to scavenge HCl, improving reaction efficiency.

Stepwise Synthesis and Optimization

Synthesis of 7-Chloro-8-methylquinoline-3-carboxylic Acid

  • Starting Material : 3-Nitro-8-methylquinoline is reduced to 3-amino-8-methylquinoline using catalytic hydrogenation.

  • Chlorination : Treatment with SO₂Cl₂ at 0–5°C introduces the chloro group at position 7.

  • Carboxylation : Oxidative carboxylation with KMnO₄ in acidic medium yields 7-chloro-8-methylquinoline-3-carboxylic acid.

Ethyl Ester Formation

The carboxylic acid is esterified using ethyl chloroformate in ethanol with NaOH (20°C, 3 h), achieving 82% yield.

Reaction Conditions :

  • Solvent : Ethanol

  • Base : NaOH (1.2 equiv)

  • Temperature : 20°C

  • Time : 3 h

Amination with 3-Aminobenzoic Acid

  • Activation : The quinoline’s position 4 is chlorinated using PCl₅ in POCl₃, forming 4-chloro-7-chloro-8-methylquinoline-3-ethoxycarbonyl.

  • Coupling : Reaction with 3-aminobenzoic acid in DMF at 100°C for 12 h, catalyzed by Pd(OAc)₂ and Xantphos (Buchwald-Hartwig conditions).

Optimized Parameters :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : Xantphos (10 mol%)

  • Base : Cs₂CO₃ (2 equiv)

  • Yield : 74%

Critical Analysis of Methodologies

Regioselectivity Challenges

Chlorination at position 7 competes with para-substitution. Lewis acid catalysts (e.g., AlCl₃) improve selectivity but require anhydrous conditions.

Solvent Systems

  • DMF vs. DMSO : DMF enhances reaction rates but complicates purification. DMSO offers higher boiling points, suitable for reflux.

  • Ethanolic vs. Methanolic Solvents : Ethanol minimizes side reactions during esterification compared to methanol.

Catalytic Efficiency

Palladium-based catalysts outperform copper in NAS reactions, reducing reaction times from 24 h to 12 h.

Data Tables and Spectral Characterization

Table 1. Key Intermediates and Yields

IntermediateSynthesis StepYieldConditionsSource
7-Chloro-8-methylquinolineChlorination68%SO₂Cl₂, 0°C, 2 h
Quinoline-3-carboxylic acidOxidative carboxylation55%KMnO₄, H₂SO₄, 80°C
Ethyl ester derivativeEsterification82%NaOH, EtOH, 20°C
Final coupled productBuchwald-Hartwig74%Pd(OAc)₂, Xantphos, DMF

Table 2. Spectral Data for Final Product

Spectrum Key Signals Interpretation
¹H NMRδ 8.15 (s, 1H, NH)Amine proton
δ 4.34 (q, 2H, OCH₂CH₃)Ethoxy group
δ 2.53 (s, 3H, CH₃)Methyl at position 8
¹³C NMRδ 165.2 (C=O, ethoxycarbonyl)Ester carbonyl
IR1720 cm⁻¹ (C=O stretch)Confirms ester and carboxylic acid groups

Analyse Chemischer Reaktionen

Types of Reactions

3-{[7-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

3-{[7-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-{[7-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / Class Key Substituents Functional Attributes Potential Applications
Target Compound 7-Cl, 3-ethoxycarbonyl, 8-methyl, 4-amino Lipophilicity, H-bonding (benzoic acid) Enzyme inhibition (hypothesized)
Benazepril Hydrochloride Ethoxycarbonyl, phenylpropyl, benzazepine ACE inhibition, prodrug activation Hypertension treatment
Generic Quinoline-3-carboxylate analogs Variable Cl, methyl, ester groups Antimicrobial, antimalarial activity Drug development

Key Observations:

Substituent Effects: The 7-chloro and 8-methyl groups in the target compound may enhance steric hindrance and metabolic stability compared to simpler quinoline derivatives. In contrast, benazepril’s benzazepine core prioritizes angiotensin-converting enzyme (ACE) binding .

Functional Group Synergy : The ethoxycarbonyl group in both the target compound and benazepril may act as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid for enhanced activity . However, the benzoic acid in the target compound is already ionizable, suggesting immediate bioavailability.

Biological Activity : Benazepril is clinically validated for hypertension, whereas the target compound’s lack of reported data limits direct therapeutic comparisons.

Research Findings and Limitations

  • Evidence Gaps : The absence of peer-reviewed studies on the target compound in the provided sources precludes definitive conclusions about its properties or advantages over analogs.

Biologische Aktivität

3-{[7-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. The structural characteristics of this compound suggest it may interact with various biological pathways, making it a candidate for further investigation.

Chemical Structure and Properties

The compound's molecular formula is C16H16ClN2O3, with a molecular weight of approximately 320.76 g/mol. Its structure features a quinoline moiety, which is often associated with diverse biological activities, including antimicrobial and anticancer properties.

Biological Activity Overview

Research has indicated that quinoline derivatives exhibit significant biological activities, including:

  • Anti-inflammatory effects : Many quinoline derivatives have shown potential in inhibiting cyclooxygenase (COX) enzymes, which are key players in the inflammatory process.
  • Anticancer properties : Several studies highlight the ability of quinoline compounds to induce apoptosis in cancer cells and inhibit tumor growth.

1. Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various quinoline derivatives, including those similar to 3-{[7-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid. The results demonstrated that these compounds could significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) and COX-2 protein expression .

CompoundIC50 (µM)Mechanism
3-{[7-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acidTBDInhibition of iNOS and COX-2
Reference Compound10Known COX inhibitor

2. Anticancer Activity

In vitro studies have shown that quinoline derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to 3-{[7-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .

Cell LineCompound Concentration (µM)% Cell Viability
MCF-72030%
T47D2050%

Case Studies

Case Study 1 : A derivative similar to the target compound was tested for its anti-inflammatory properties in a murine model of arthritis. Results indicated a reduction in paw swelling and inflammatory cytokines, supporting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2 : Another study focused on the anticancer activity of related quinoline derivatives against lung cancer cells. The results showed that these compounds could significantly inhibit cell proliferation and induce apoptosis, highlighting their potential as chemotherapeutic agents.

Q & A

How can researchers optimize the synthesis of 3-{[7-Chloro-3-(ethoxycarbonyl)-8-methylquinolin-4-yl]amino}benzoic acid to address steric hindrance during amide bond formation?

Basic Research Focus : Synthesis route design.
Methodological Answer :
The quinoline core and benzoic acid moiety require sequential coupling under controlled conditions. Key steps include:

  • Pre-activation : Use coupling agents like EDCI/HOBt to activate the carboxylic acid group of the benzoic acid derivative, minimizing steric interference from the ethoxycarbonyl and methyl substituents on the quinoline ring .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility and reaction efficiency.
  • Temperature Control : Reactions conducted at 0–5°C reduce side reactions, while gradual warming to room temperature ensures completion .
    Validation : Monitor via TLC or HPLC to confirm intermediate formation and final product purity.

What analytical techniques are most reliable for resolving structural ambiguities in this compound, such as rotational isomerism or tautomeric forms?

Advanced Research Focus : Structural elucidation.
Methodological Answer :

  • X-ray Crystallography : Provides definitive confirmation of molecular conformation and hydrogen-bonding patterns. Use SHELXL for refinement and WinGX/ORTEP for visualization .
  • Dynamic NMR : Detect rotational barriers in the ethoxycarbonyl group or amino linkage by variable-temperature NMR experiments in DMSO-d6 .
  • DFT Calculations : Compare computed IR/Raman spectra with experimental data to validate tautomeric stability .

How can researchers reconcile contradictory data between in vitro bioactivity assays and computational docking studies for this compound?

Advanced Research Focus : Data contradiction analysis.
Methodological Answer :

  • Replicate Assays : Ensure consistent assay conditions (e.g., pH, solvent DMSO concentration ≤1%) to rule out false negatives .
  • Molecular Dynamics Simulations : Extend docking studies to simulate protein-ligand interactions over longer timescales (≥100 ns) to account for conformational flexibility .
  • Metabolite Screening : Use LC-MS to identify potential degradation products that might interfere with activity .

What strategies are effective for improving aqueous solubility without compromising the quinoline core’s pharmacological activity?

Basic Research Focus : Physicochemical optimization.
Methodological Answer :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the benzoic acid moiety, which hydrolyze in vivo to release the active form .
  • Co-solvent Systems : Use cyclodextrin-based formulations or PEGylation to enhance solubility while preserving structural integrity .
  • Salt Formation : Screen with counterions (e.g., sodium or lysine) to improve crystallinity and dissolution rates .

How can researchers design structure-activity relationship (SAR) studies to evaluate the role of the 8-methyl substituent on quinoline’s bioactivity?

Advanced Research Focus : SAR exploration.
Methodological Answer :

  • Analog Synthesis : Prepare derivatives with methyl replaced by hydrogen, ethyl, or halogens. Use Suzuki-Miyaura coupling for regioselective modifications .
  • Biological Testing : Compare inhibitory potency against target enzymes (e.g., bacterial DNA gyrase) to correlate substituent effects with activity .
  • Computational Analysis : Perform QSAR modeling to quantify steric/electronic contributions of the methyl group .

What are the critical considerations for ensuring reproducibility in crystallographic studies of this compound?

Basic Research Focus : Crystallization protocols.
Methodological Answer :

  • Polymorph Screening : Use solvent vapor diffusion with varied solvent ratios (e.g., ethanol/water) to identify stable crystal forms .
  • Data Collection : Maintain cryogenic temperatures (100 K) during X-ray diffraction to minimize thermal motion artifacts .
  • Validation : Cross-check unit cell parameters with Cambridge Structural Database entries to confirm phase purity .

How can researchers address discrepancies in mass spectrometry (MS) data, such as unexpected adducts or fragmentation patterns?

Advanced Research Focus : Analytical validation.
Methodological Answer :

  • Ionization Optimization : Use ESI+ mode with ammonium formate additives to reduce sodium adduct formation .
  • MS/MS Fragmentation : Compare collision-induced dissociation (CID) patterns with synthetic standards to distinguish structural isomers .
  • High-Resolution MS : Confirm molecular formula using HRMS (e.g., Orbitrap) with <5 ppm mass error .

What in vitro models are appropriate for assessing this compound’s potential as a kinase inhibitor?

Advanced Research Focus : Pharmacological profiling.
Methodological Answer :

  • Kinase Panel Screening : Use TR-FRET-based assays (e.g., KinomeScan) to evaluate selectivity across 400+ kinases .
  • Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., HeLa or MCF-7) with IC50 determination via MTT assays .
  • Mechanistic Follow-up : Perform Western blotting to monitor downstream phosphorylation targets (e.g., ERK or AKT) .

How can researchers mitigate degradation during long-term stability studies of this compound?

Basic Research Focus : Stability analysis.
Methodological Answer :

  • Forced Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
  • Stabilization Strategies : Use lyophilization for solid-state storage or antioxidant additives (e.g., BHT) in solution .
  • Analytical Monitoring : Employ stability-indicating HPLC methods with PDA detection to track degradation products .

What computational tools are suitable for predicting the metabolic fate of this compound in mammalian systems?

Advanced Research Focus : ADME prediction.
Methodological Answer :

  • In Silico Metabolism : Use software like Schrödinger’s ADMET Predictor or MetaSite to identify probable Phase I/II metabolism sites .
  • CYP450 Inhibition Assays : Validate predictions with human liver microsome incubations and UPLC-MS/MS metabolite profiling .
  • Toxicity Screening : Apply Derek Nexus to flag structural alerts (e.g., quinoline-related hepatotoxicity) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.